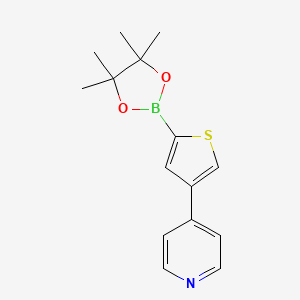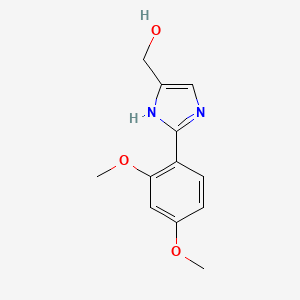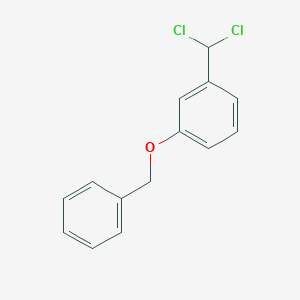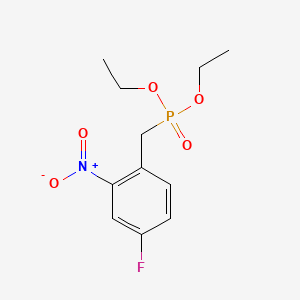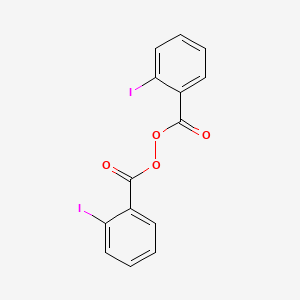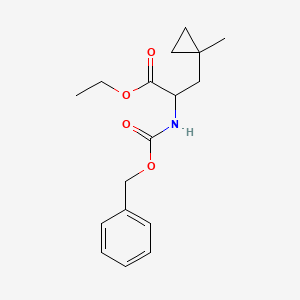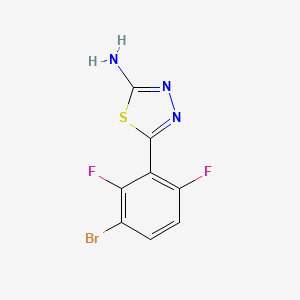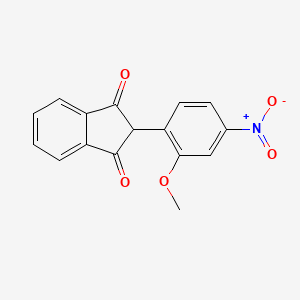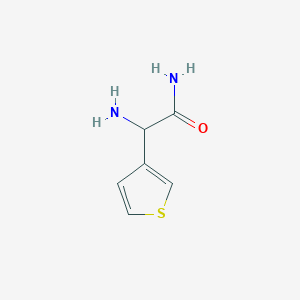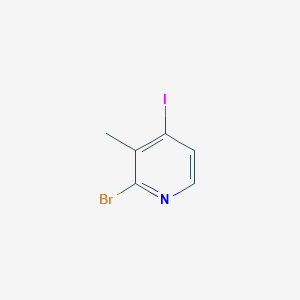
2-Bromo-4-iodo-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-iodo-3-methylpyridine is an organic compound with the molecular formula C6H5BrIN It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-3-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination and iodination of 3-methylpyridine. The process can be summarized as follows:
Bromination: 3-Methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce a bromine atom at the 2-position.
Iodination: The resulting 2-bromo-3-methylpyridine is then subjected to iodination using iodine and a suitable oxidizing agent to introduce an iodine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods often involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-Bromo-4-iodo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form aldehydes or carboxylic acids, and the compound can also undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or alkanes.
科学的研究の応用
2-Bromo-4-iodo-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the effects of halogenated pyridines on biological systems.
作用機序
The mechanism of action of 2-Bromo-4-iodo-3-methylpyridine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific drug it is used to synthesize. Generally, halogenated pyridines can interact with biological targets through halogen bonding, hydrophobic interactions, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Chloro-4-iodo-3-methylpyridine
- 2-Iodo-4-methylpyridine
Comparison
2-Bromo-4-iodo-3-methylpyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to compounds with only one halogen. This dual halogenation allows for more diverse chemical transformations and applications. For example, the presence of both bromine and iodine can facilitate selective cross-coupling reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
1227579-05-6 |
|---|---|
分子式 |
C6H5BrIN |
分子量 |
297.92 g/mol |
IUPAC名 |
2-bromo-4-iodo-3-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |
InChIキー |
ADTBELPVKHLIML-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
